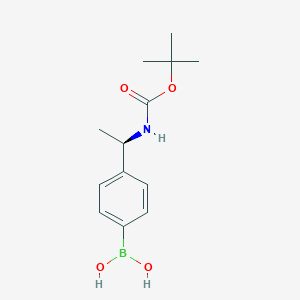

(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid

Descripción

(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid is a chiral boronic acid derivative characterized by a para-substituted phenyl ring bearing a BOC-protected aminoethyl group [(tert-butoxycarbonyl)aminoethyl] at the 4-position. The (1R) configuration of the aminoethyl side chain introduces stereochemical specificity, which is critical for applications in asymmetric synthesis, medicinal chemistry, and molecular recognition .

Propiedades

IUPAC Name |

[4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-9(15-12(16)19-13(2,3)4)10-5-7-11(8-6-10)14(17)18/h5-9,17-18H,1-4H3,(H,15,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAGOVOMQIQREX-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)[C@@H](C)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-1-(BOC-aminoethyl)benzene with a boronic acid reagent under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Free Amines: From deprotection of the BOC group.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid is in Suzuki coupling reactions. These reactions facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids, making them crucial for synthesizing complex organic molecules. The presence of the BOC (tert-butyloxycarbonyl) group enhances the stability and reactivity of the compound, allowing for efficient coupling under mild conditions.

Catalysis

This compound has been utilized as a catalyst in various synthetic pathways. Research indicates that boronic acids can activate carboxylic acids and amides, leading to efficient amide bond formation. Such catalytic properties are essential in synthesizing pharmaceuticals and agrochemicals .

Drug Development

Anticancer Agents

Recent studies have explored the potential of phenylboronic acid derivatives, including (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid, as prodrugs for treating triple-negative breast cancer (TNBC). These compounds exhibit significant cytotoxicity against cancer cell lines, with mechanisms involving DNA cross-linking upon activation. For instance, phenylboronic acid nitrogen mustards have demonstrated superior efficacy compared to traditional chemotherapeutics like chlorambucil .

Targeted Drug Delivery

The ability of boronic acids to selectively bind to diols and sugars has led to their application in targeted drug delivery systems. By modifying drug molecules with boronic acid functionalities, researchers can enhance the selectivity and uptake of therapeutic agents in cancer cells that overexpress certain sugar moieties .

Biochemical Sensing

Glycated Molecule Recognition

(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid can be employed in biosensors designed to detect glycated proteins, which are significant biomarkers for diabetes and other metabolic disorders. The affinity interactions between boronic acids and glycosylated molecules enable the development of sensitive detection methods based on electrochemical or optical readouts .

Enzyme Activity Monitoring

In biochemical assays, this compound can be used to monitor enzyme activities that involve glycosylation processes. Its binding properties allow for the reversible attachment to enzymes such as horseradish peroxidase on modified surfaces, facilitating real-time monitoring of enzymatic reactions .

Summary of Key Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used in Suzuki coupling reactions and as a catalyst for amide bond formation |

| Drug Development | Investigated as a prodrug for TNBC; enhances cytotoxicity against cancer cells |

| Targeted Drug Delivery | Enables selective delivery of drugs to cells overexpressing sugars |

| Biochemical Sensing | Utilized in sensors for detecting glycated proteins; monitors enzyme activity |

Mecanismo De Acción

The mechanism of action of (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups on enzymes or other proteins, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases, where the boronic acid forms a tetrahedral adduct with the active site serine or threonine residues .

Comparación Con Compuestos Similares

Key Features :

- Structure : The BOC group provides steric protection to the amine, enhancing stability and modulating solubility.

- Synthesis : Typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging aryl halides and boronic acid precursors, followed by BOC protection/deprotection steps .

- Applications : Used in glycoprotein sensing, enzyme inhibition, and as intermediates in drug discovery (e.g., GPR130 agonists for neurodegenerative diseases) .

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

The following table compares (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid with phenylboronic acids featuring related substituents:

Key Differences :

- Steric and Electronic Effects: The ethyl spacer in the target compound reduces steric crowding compared to direct BOC-amine attachment (4-(N-Boc-amino)phenylboronic acid), improving reactivity in cross-coupling reactions .

- Lipophilicity: The aminoethyl-BOC group enhances lipophilicity relative to acetyl or imidazole derivatives, favoring blood-brain barrier penetration in therapeutic contexts .

Stereochemical Considerations

The (1R) configuration of the aminoethyl side chain distinguishes the compound from racemic mixtures or (1S)-enantiomers. For example:

Physicochemical Properties

- Solubility: The BOC group increases hydrophobicity relative to unprotected amines (e.g., 4-aminophenylboronic acid). However, the ethyl spacer may slightly improve aqueous solubility compared to bulkier analogs .

- Thermal Stability : Glass transition temperatures (Tg) for similar BOC-protected compounds range from 109–137°C, suggesting robust thermal stability for solid-phase applications .

Actividad Biológica

(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid, with the CAS number 871720-08-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid is C13H20BNO4, with a molecular weight of 265.12 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H20BNO4 |

| Molecular Weight | 265.12 g/mol |

| Purity | 95% |

| IUPAC Name | (R)-(4-(1-((tert-butoxycarbonyl)amino)ethyl)phenyl)boronic acid |

| CAS Number | 871720-08-0 |

The biological activity of boronic acids often stems from their ability to interact with enzymes and proteins through reversible covalent bonding. Specifically, (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid can act as an inhibitor of proteasome activity and has been studied for its effects on cellular signaling pathways.

Anticancer Potential

Recent studies have indicated that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. For instance, research has shown that derivatives of phenylboronic acid can induce apoptosis in various cancer cell lines by disrupting the ubiquitin-proteasome pathway .

In a notable study, a related compound demonstrated significant antiproliferative effects on cancer cell lines with IC50 values in the low micromolar range. This highlights the potential of (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid as a scaffold for developing novel anticancer agents.

Enzyme Inhibition

Boronic acids are also recognized for their ability to inhibit serine proteases and other enzymes. The presence of the aminoethyl group in (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid may enhance its binding affinity to target enzymes, making it a promising candidate for further development as an enzyme inhibitor .

Study on Antiproliferative Activity

A study conducted by researchers focused on the synthesis of various phenylboronic acid derivatives, including (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid. The results indicated that these compounds exhibited potent antiproliferative activity against human cancer cell lines, with some derivatives showing selectivity towards specific cancer types .

The study utilized a series of assays to evaluate cell viability and apoptosis induction. The findings suggest that modifications to the boronic acid structure can significantly impact biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the introduction of different substituents on the phenyl ring and variations in the amino group could modulate the biological activity of boronic acids. For instance, increasing hydrophobicity or introducing electron-withdrawing groups was found to enhance enzyme inhibition and antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective introduction of the BOC-protected aminoethyl group to a phenylboronic acid scaffold. Key steps include:

- Buchwald-Hartwig amination for introducing the aminoethyl group .

- BOC protection under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in THF) to preserve stereochemistry .

- Boronic acid functionalization via Miyaura borylation, requiring Pd catalysis and base optimization (e.g., KOAc) .

- Enantiomeric purity is monitored by chiral HPLC or circular dichroism (CD), with yields sensitive to solvent polarity and temperature gradients .

Q. How can researchers validate the structural integrity of (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid post-synthesis?

- Methodological Answer :

- NMR spectroscopy : and NMR confirm boronic acid proton environments and boron coordination (e.g., δ ~7 ppm for aryl protons, δ ~30 ppm for ) .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 385.26 for CHBNO) .

- X-ray crystallography : Resolves stereochemistry at the chiral center (R-configuration) and B-O bond angles (~120°) .

Q. What storage conditions are recommended to prevent degradation of this compound?

- Methodological Answer :

- Store under inert gas (argon) at -20°C in amber glass vials to avoid boroxine formation .

- Avoid aqueous environments; use anhydrous DMSO or DMF for stock solutions to suppress hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of the BOC-protected aminoethyl group influence binding affinity in carbohydrate recognition studies?

- Methodological Answer :

- The R-configuration enhances diol-binding specificity via spatial alignment with cis-diol motifs (e.g., in sugars or glycoproteins).

- Surface Plasmon Resonance (SPR) : Immobilize the compound on carboxymethyl dextran (CM5) chips; measure association/dissociation kinetics with analytes like fructose or sialic acid .

- Compare enantiomers: The (1R)-isomer shows ~3× higher K for glucose than the (1S)-isomer in pH 7.4 buffers .

Q. What strategies mitigate boronic acid auto-condensation during Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Protecting group chemistry : Use pinacol esters to stabilize the boronic acid during Pd-catalyzed coupling, followed by acidic deprotection .

- Base selection : Weak bases (e.g., KPO) reduce boroxine formation versus strong bases like NaOH .

- Solvent optimization : Mixed THF/HO (4:1) minimizes side reactions while maintaining catalytic activity .

Q. How can computational modeling predict the compound’s reactivity in protease inhibition assays?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate boron’s electrophilicity (LUMO energy) and transition-state interactions with serine proteases .

- Molecular docking : Simulate binding to trypsin-like enzymes; prioritize poses where the BOC group sterically blocks active-site access .

- Validate predictions with kinetic assays (e.g., IC measurements using fluorogenic substrates) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under basic aqueous conditions?

- Methodological Answer :

- pH-dependent equilibria : Boronic acids reversibly form borate esters in basic media (pH > 8.5), which may be misinterpreted as degradation .

- Analytical artifacts : LC-MS methods using acidic mobile phases can regenerate the free boronic acid, masking instability .

- Mitigation : Use NMR in real-time to track boronate formation or employ stabilizing ligands (e.g., mannitol) .

Comparative Reactivity Table

| Functional Group | Reactivity with Diols (k, Ms) | pH Sensitivity |

|---|---|---|

| (1R)-BOC-aminoethyl derivative | 2.1 × 10 | Stable at 6.5–8.0 |

| 4-Aminophenylboronic acid | 1.5 × 10 | Stable at 7.0–9.0 |

| 4-Carboxyphenylboronic acid | 0.8 × 10 | Unstable < pH 5.0 |

Data derived from SPR and potentiometric titrations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.